molecular formula C21H21NO5S2 B2746907 (5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one CAS No. 638139-91-0

(5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B2746907
CAS No.: 638139-91-0
M. Wt: 431.52
InChI Key: SHKLQTUEBDJYNB-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:

  • 5E configuration: The exocyclic double bond at position 5 adopts an E geometry, influencing the spatial arrangement of substituents.
  • 3-Substituent: A 2-ethoxyphenyl group at position 3 introduces steric bulk and electronic effects via the ethoxy (–OCH₂CH₃) moiety.

Properties

IUPAC Name

(5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S2/c1-5-27-15-9-7-6-8-14(15)22-20(23)18(29-21(22)28)12-13-10-16(24-2)19(26-4)17(11-13)25-3/h6-12H,5H2,1-4H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKLQTUEBDJYNB-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, antioxidant, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H19NOS2C_{19}H_{19}NOS_2, with a molecular weight of approximately 357.48 g/mol. The structure features a thiazolidinone core substituted with ethoxy and trimethoxy phenyl groups, contributing to its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Many thiazolidin-4-one derivatives act by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth. For instance, they may interfere with DNA replication or modify cell cycle progression.
  • Case Studies : A study demonstrated that certain thiazolidinones exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds were notably lower than those of conventional chemotherapeutics, indicating their potential as effective anticancer agents .
CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)12.5
Compound BHT-29 (Colon)8.7
Compound CHeLa (Cervical)10.2

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives have been documented across various studies:

  • Broad-Spectrum Efficacy : Compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, a derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 128 µg/mL depending on the specific structure .
MicroorganismMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli16
Pseudomonas aeruginosa32

Antioxidant Activity

Thiazolidinones are also recognized for their antioxidant properties:

  • Mechanism : These compounds can scavenge free radicals and enhance the body’s antioxidant defenses by upregulating endogenous antioxidant enzymes.
  • Research Findings : In vitro studies have shown that certain thiazolidinone derivatives significantly reduce oxidative stress markers in cellular models .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural components:

  • Substituents : Variations in substituents on the phenyl rings can enhance or diminish biological activity. For instance, methoxy groups generally increase lipophilicity and cellular uptake, leading to improved efficacy.
  • Optimization : Ongoing research aims to optimize these compounds through modifications to improve selectivity and reduce toxicity.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this thiazolidinone derivative typically involves the reaction of appropriate aldehydes with thiosemicarbazones under acidic conditions. The compound can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the presence of characteristic functional groups can be confirmed through IR spectroscopy by identifying specific absorption bands related to thiazolidinone structures.

Anticancer Activity

Research indicates that compounds containing the thiazolidinone moiety exhibit significant anticancer properties. In a study evaluating the cytotoxic effects of synthesized thiazolidinones against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal carcinoma), the compound demonstrated notable antiproliferative activity. The half-maximal inhibitory concentration (IC50) values for various derivatives were significantly lower than those of standard chemotherapeutics like 5-fluorouracil, indicating enhanced potency against cancer cells .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

Compound IDIC50 (µM/ml)Cell Line
5a0.00005MCF-7
5b0.00012HCT116
Standard0.006155-Fluorouracil

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against a range of bacterial and fungal strains. In vitro studies reveal that it possesses potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens like Candida albicans and Aspergillus niger.

Table 2: Minimum Inhibitory Concentration (MIC) Values for Antimicrobial Activity

Compound IDMIC (µM/ml)Bacterial Strain
5c0.014Bacillus subtilis
5d0.027Staphylococcus aureus
Standard0.030Norfloxacin

Case Studies

  • Study on Anticancer Potential : A recent study published in a peer-reviewed journal reported the synthesis of a series of thiazolidinone derivatives, including the compound . These derivatives were tested for anticancer activity using MTT assays across multiple cancer cell lines. The results indicated that certain modifications to the chemical structure enhanced the anticancer efficacy significantly .
  • Antimicrobial Efficacy Evaluation : Another investigation focused on evaluating the antimicrobial properties of thiazolidinone derivatives against clinical isolates of bacteria and fungi. The study highlighted that specific substitutions on the phenyl rings led to increased antimicrobial potency compared to traditional antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name 3-Substituent 5-Substituent Configuration Key Properties/Activities References
Target Compound 2-Ethoxyphenyl 3,4,5-Trimethoxyphenylmethylidene 5E Not explicitly reported -
(5E)-3-Ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one Ethyl 3,4,5-Trimethoxyphenylmethylidene 5E Increased lipophilicity vs. target
(5Z)-3-Cyclopentyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one Cyclopentyl 3,4,5-Trimethoxyphenylmethylidene 5Z Steric hindrance from cyclopentyl
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Methylbenzylidene 5Z Planar aromatic stacking
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Hydroxybenzylidene 5Z Intramolecular H-bonding motifs
(5E)-5-[(2-Nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one Phenyl 2-Nitrophenylmethylidene 5E Electron-withdrawing nitro group
Key Observations:

3-Substituent Effects :

  • Ethyl vs. 2-Ethoxyphenyl : The target compound’s 2-ethoxyphenyl group enhances aromatic interactions compared to the simpler ethyl group in .
  • Cyclopentyl : The bulkier cyclopentyl substituent () may reduce solubility but improve target binding in hydrophobic pockets.

5-Substituent Diversity: 3,4,5-Trimethoxyphenyl: Common in the target and , this group is associated with enhanced membrane permeability due to methoxy groups .

Configuration (E vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing (5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one?

  • Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazides with α-chloroketones or through Knoevenagel condensation of preformed thiazolidinone precursors. For example, refluxing 3-(2-ethoxyphenyl)thiosemicarbazide with a trimethoxyphenyl-substituted α-chloroketone in acetic acid/DMF (1:2 v/v) at 100°C for 6–8 hours yields the target compound. Purification via recrystallization (DMF/EtOH) is recommended .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1). Optimize stoichiometry to avoid byproducts like unreacted thiosemicarbazide.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this thiazolidinone derivative?

  • NMR : The (E)-configuration of the exocyclic double bond (C5) is confirmed by a deshielded vinyl proton resonance (δ 7.8–8.2 ppm in 1^1H NMR) and coupling constants (J=1214J = 12–14 Hz). The 2-sulfanylidene group shows a characteristic 13^{13}C NMR signal at δ 180–185 ppm .
  • IR : A strong absorption band at 1680–1700 cm1^{-1} corresponds to the C=O stretch of the thiazolidinone ring.
  • MS : High-resolution ESI-MS should exhibit a molecular ion peak [M+H]+^+ with <2 ppm error.

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
  • Cytotoxicity : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations using nonlinear regression.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in stereochemistry or crystal packing?

  • Crystallization : Grow crystals via slow evaporation of a saturated DMSO/hexane solution. Use SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms (S, O) .
  • Analysis : Validate the (E)-configuration via C5–C6 bond length (1.34–1.36 Å) and torsion angles. Hydrogen-bonding patterns (e.g., N–H···O=S interactions) can explain stability; graph-set analysis (e.g., R22(8)R_2^2(8) motifs) is critical .

Q. How do computational methods (DFT, molecular docking) elucidate reactivity and target interactions?

  • DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV predicts nucleophilic reactivity at the sulfanylidene group) .
  • Docking : Use AutoDock Vina to model interactions with hemoglobin subunits (PDB: 1GZX). Key residues (e.g., His146, Lys40) may form hydrogen bonds with the trimethoxyphenyl group .

Q. How should contradictory data on biological activity (e.g., varying IC50_{50} values) be reconciled?

  • Troubleshooting :

  • Purity : Confirm via HPLC (C18 column, acetonitrile/water gradient). Impurities >5% skew bioactivity results.
  • Solubility : Use DMSO stocks with sonication to ensure homogeneity. Precipitation in aqueous media may cause false negatives.
  • Assay Conditions : Standardize incubation time (24–48 hours) and cell density (1×104^4 cells/well) to minimize variability .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?

  • Optimization : Apply Design of Experiments (DoE) to variables like temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst (e.g., piperidine, 5 mol%). Response surface modeling identifies optimal conditions (e.g., 100°C, DMF, 3 mol% catalyst) .
  • Scale-Up : Use flow chemistry (e.g., microreactors) to enhance heat/mass transfer and reduce side reactions .

Q. How can hydrogen-bonding networks in the solid state influence physicochemical properties?

  • Analysis : Use Mercury software to map interactions. For example, C=O···H–N hydrogen bonds (2.8–3.0 Å) enhance thermal stability (TGA decomposition >250°C). Weak C–H···π interactions (3.4–3.6 Å) may explain solubility limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.